molecular formula C19H16O5 B5513395 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate

Cat. No. B5513395
M. Wt: 324.3 g/mol
InChI Key: JOQLXJRJZGRZAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate often involves complex reactions, including Suzuki coupling reactions, lactonization, and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers) among others. These procedures aim at constructing the benzo[c]chromen-6-one backbone efficiently, leveraging various catalytic and cyclization methods to achieve the desired molecular architecture (Mazimba, 2016).

Molecular Structure Analysis

The molecular structure of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate, characterized by its benzo[c]chromen backbone, is pivotal for its chemical behavior and interactions. The presence of the cyclopropane ring introduces strain into the molecule, affecting its reactivity and stability. The methoxy and methyl groups contribute to the molecule's electronic properties, influencing its reactivity and potential biological activity.

Chemical Reactions and Properties

The chemical reactivity of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is significantly influenced by its strained cyclopropane ring and the electronic effects of its methoxy and methyl substituents. Cyclopropanation reactions, a method to introduce or modify cyclopropane rings in molecules, are central to modifying the compound's structure and properties for specific applications (Kamimura, 2014). Furthermore, the reactivity of methylene- and alkylidenecyclopropane derivatives highlights the compound's potential for further chemical transformations, offering a pathway to a wide range of derivatives with varied biological activities (Pellissier, 2014).

Scientific Research Applications

Synthesis and Structural Analysis

  • Syntheses of Benzo[c]coumarin Carboxylic Acids and Fluorescence Properties

    Derivatives of benzo[c]chromen have been synthesized and characterized, showcasing excellent fluorescence in both ethanol solution and solid state due to their larger conjugated systems and various hydrogen bonds. This highlights their potential for application in materials science and sensor technology (Shi, Liang, & Zhang, 2017).

  • Crystal Structure Characterization

    Detailed structural analysis of derivatives, including "8-methoxy-2-oxo-2H-chromene-3-carboxylic acid," provides a foundation for understanding their chemical behavior and potential applications in designing new compounds with specific properties (Li, Wang, Son, Wang, & Wang, 2010).

Applications in Sensor Technology and Materials Science

  • Environment-sensitive Fluorophores

    The unique fluorescence properties of benzo[c]chromen derivatives, which vary significantly between aprotic and protic solvents, indicate their applicability in developing new fluorogenic sensors. Such sensors can be used for environmental monitoring or biochemical assays (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).

  • Luminescence and Ionochromic Properties

    Research on benzo[f]chromene derivatives has shown their ability to form colored complexes with metal cations and various anions, leading to changes in absorption and fluorescence properties. This suggests their utility in developing multifunctional materials for sensing applications (Nikolaeva, Karlutova, Dubonosov, Bren, & Minkin, 2020).

Potential for Antibacterial Agents

  • Antibacterial Effects of Synthesized Derivatives: Research into the antibacterial activity of 4-hydroxy-chromen-2-one derivatives showcases the potential of these compounds as bacteriostatic and bactericidal agents, opening avenues for their application in medical and pharmaceutical fields (Behrami & Dobroshi, 2019).

properties

IUPAC Name

(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-10-16(23-18(20)11-3-4-11)8-7-14-13-6-5-12(22-2)9-15(13)19(21)24-17(10)14/h5-9,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQLXJRJZGRZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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